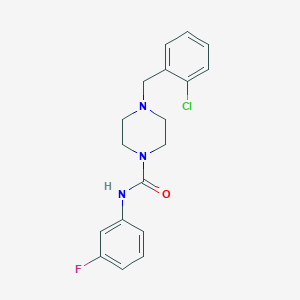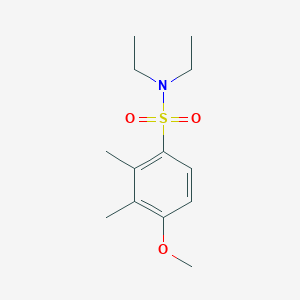![molecular formula C12H18Cl3NO2 B5324238 2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride, also known as DMMPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMPH is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation.
作用機序
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride is a selective inhibitor of PKC, an enzyme that plays a crucial role in cell signaling and regulation. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound inhibits the activity of PKC by binding to the enzyme's catalytic domain, preventing it from phosphorylating its target proteins. This inhibition of PKC activity results in the suppression of various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to protect neurons from oxidative stress and prevent neuronal cell death. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
実験室実験の利点と制限
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-documented. This compound is also highly selective for PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. However, this compound has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound has poor solubility in water, which can make it challenging to work with in some assays.
将来の方向性
There are several future directions for the study of 2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride. One potential direction is the investigation of its potential as a therapeutic agent for various types of cancer. Further studies are needed to determine the optimal dosage and administration method for this compound in cancer treatment. Another potential direction is the investigation of this compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, future studies could focus on improving the solubility of this compound to make it more accessible for use in various assays.
合成法
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol to form 2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol. This intermediate is then converted to this compound hydrochloride through a reaction with hydrochloric acid. The synthesis method of this compound has been well-established and has been used in various scientific studies.
科学的研究の応用
2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[(3,5-dichloro-2-methoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2.ClH/c1-12(2,7-16)15-6-8-4-9(13)5-10(14)11(8)17-3;/h4-5,15-16H,6-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZQTJYUJLJJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C(=CC(=C1)Cl)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)
![2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5324168.png)


![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5324193.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5324207.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-isobutyryl-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B5324223.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5324226.png)

![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)